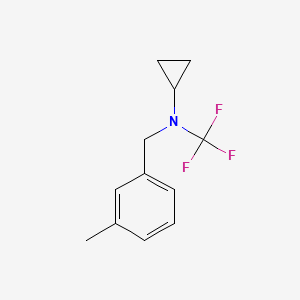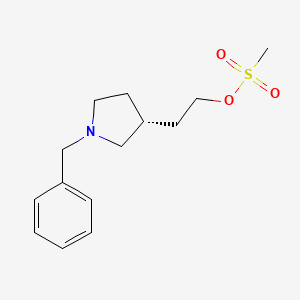
(R)-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate typically involves the reaction of ®-2-(1-benzylpyrrolidin-3-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation Reactions: Performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Reduction Reactions: The major product is ®-2-(1-benzylpyrrolidin-3-yl)ethanol.
Oxidation Reactions: The major product is the corresponding sulfone.
科学的研究の応用
®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
®-2-(1-benzylpyrrolidin-3-yl)ethanol: The alcohol derivative of the compound.
®-2-(1-benzylpyrrolidin-3-yl)ethyl acetate: The acetate ester derivative.
®-2-(1-benzylpyrrolidin-3-yl)ethyl chloride: The chloride derivative.
Uniqueness
®-2-(1-benzylpyrrolidin-3-yl)ethyl methanesulfonate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The methanesulfonate group is a good leaving group, making the compound particularly useful in substitution reactions. Additionally, the compound’s stereochemistry (R-configuration) may confer specific interactions with chiral biological targets, enhancing its selectivity and potency in certain applications.
特性
分子式 |
C14H21NO3S |
|---|---|
分子量 |
283.39 g/mol |
IUPAC名 |
2-[(3R)-1-benzylpyrrolidin-3-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21NO3S/c1-19(16,17)18-10-8-14-7-9-15(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-/m1/s1 |
InChIキー |
GGNGWPLFEHYMDR-CQSZACIVSA-N |
異性体SMILES |
CS(=O)(=O)OCC[C@H]1CCN(C1)CC2=CC=CC=C2 |
正規SMILES |
CS(=O)(=O)OCCC1CCN(C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


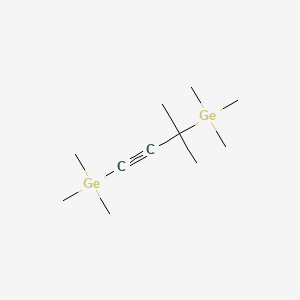
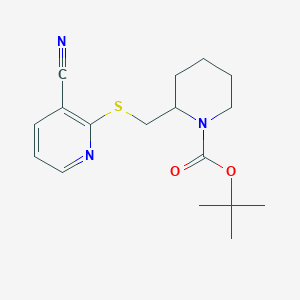

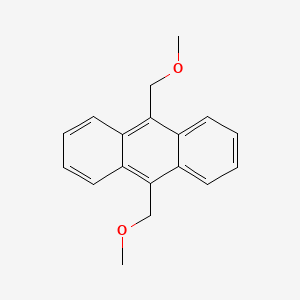
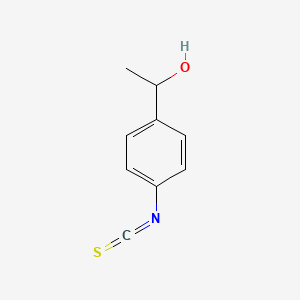
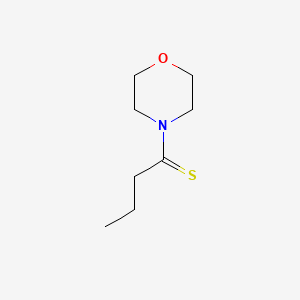

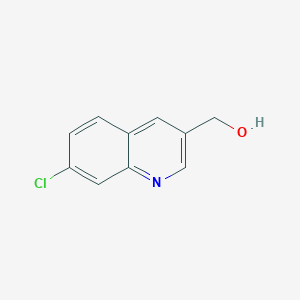
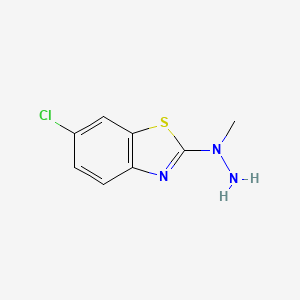
![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)
